molecular formula C31H30N2O3 B11609472 cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

Cat. No.: B11609472
M. Wt: 478.6 g/mol
InChI Key: SEWLZWCMMICNJR-UHFFFAOYSA-N
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Description

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the hydroxy and methoxyphenyl groups. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C31H30N2O3

Molecular Weight

478.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-6-(4-methoxyphenyl)-3-methyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H30N2O3/c1-19-8-15-25-27(16-19)33(31(35)22-9-10-22)30(21-11-13-24(36-2)14-12-21)29-26(32-25)17-23(18-28(29)34)20-6-4-3-5-7-20/h3-8,11-16,22-23,30,32H,9-10,17-18H2,1-2H3

InChI Key

SEWLZWCMMICNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4CC4)C5=CC=C(C=C5)OC)C(=O)CC(C3)C6=CC=CC=C6

Origin of Product

United States

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